

# In-Depth Technical Guide to CAS 50889-46-8

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## Compound of Interest

Compound Name:	Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Cat. No.:	B120131

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## Core Nomenclature and Synonyms

The chemical compound identified by the CAS Registry Number 50889-46-8 is most formally known as **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**.<sup>[1][2][3][4]</sup> This nomenclature precisely describes its chemical structure, indicating a heptyl chain with a phosphonate group, two fluorine atoms, and a ketone functional group.

Due to the complexity of chemical naming conventions and for ease of reference in literature and databases, this compound is also known by a variety of synonyms. Understanding these is crucial for comprehensive literature searches and material sourcing.

Table 1: Nomenclature and Synonyms for CAS 50889-46-8

Type	Name
Primary IUPAC Name	1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one[5][6]
Common Name	Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate[1][2][3][7]
Synonym	(3,3-Difluoro-2-oxoheptyl)-phosphonic Acid Dimethyl Ester[1][3][8]
Synonym	Dimethyl (2-oxo-3,3-difluoroheptyl)phosphonate[5][7]
Synonym	Phosphonic acid, (3,3-difluoro-2-oxoheptyl)-, dimethyl ester[5]
Other Identifiers	UNII: XJ9VWU5KVU, DTXSID30455903[5]

## Physicochemical Properties and Structural Information

A summary of the key physicochemical properties of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** is provided below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 2: Physicochemical Data for CAS 50889-46-8

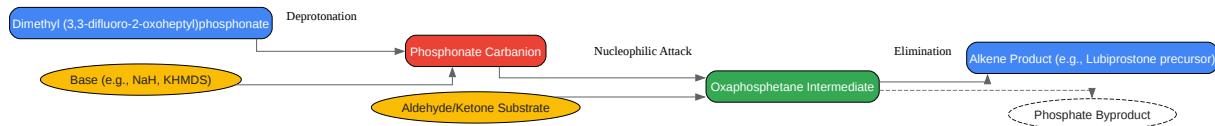
Property	Value
Molecular Formula	C9H17F2O4P <sup>[1][2]</sup>
Molecular Weight	258.20 g/mol <sup>[1][6]</sup>
Appearance	Colorless to light yellow liquid
Boiling Point	110 °C at 0.4 mmHg <sup>[9]</sup>
Refractive Index	1.42 <sup>[9]</sup>
SMILES	CCCC(C(=O)CP(=O)(OC)OC)(F)F <sup>[5]</sup>
InChIKey	CISDEVRDMKWPCP-UHFFFAOYSA-N <sup>[5]</sup>

## Role in Synthetic Chemistry: A Key Horner-Wadsworth-Emmons Reagent

**Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** is a crucial intermediate in organic synthesis, primarily utilized as a phosphonate-stabilized carbanion in the Horner-Wadsworth-Emmons (HWE) reaction.<sup>[7][10]</sup> This reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.<sup>[10]</sup> The presence of the difluoro group adjacent to the ketone enhances the acidity of the alpha-proton, facilitating the formation of the carbanion needed for the reaction.

The primary and most well-documented application of this compound is in the synthesis of Lubiprostone.<sup>[5][7][11]</sup> Lubiprostone is a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation.<sup>[11]</sup> In the synthesis of Lubiprostone, **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** serves as a key building block for the introduction of a portion of the molecule's carbon skeleton.

Below is a generalized workflow illustrating the role of a Horner-Wadsworth-Emmons reagent in a synthetic pathway.



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Caption: Generalized Horner-Wadsworth-Emmons Reaction Workflow.

## Experimental Protocol: General Horner-Wadsworth-Emmons Reaction

While a specific, detailed protocol for the synthesis of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** is not readily available in the public domain, a general procedure for its use in a Horner-Wadsworth-Emmons reaction can be outlined based on established methodologies.<sup>[7][12]</sup>

### Materials:

- **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** (the HWE reagent)
- An appropriate aldehyde or ketone substrate
- A strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))
- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))
- Inert atmosphere (e.g., nitrogen or argon)

### Procedure:

- The phosphonate reagent is dissolved in the anhydrous solvent under an inert atmosphere.
- The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

- The base is added portion-wise to the cooled solution to generate the phosphonate carbanion. The formation of the anion is often indicated by a color change.
- The aldehyde or ketone, dissolved in the anhydrous solvent, is then added dropwise to the carbanion solution.
- The reaction is stirred at low temperature and then allowed to warm to room temperature over a period of several hours.
- Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
- The product is extracted with an organic solvent, and the aqueous layer containing the water-soluble phosphate byproduct is discarded.<sup>[12]</sup>
- The organic layer is dried, concentrated, and the resulting crude product is purified, typically by column chromatography.

## Potential Applications in Drug Development

The unique structural features of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate**—namely the phosphonate group and the gem-difluoro moiety—make it and its derivatives interesting candidates for broader applications in drug discovery.

## The Role of the Phosphonate Group

Phosphonates are well-established mimics of phosphates in medicinal chemistry.<sup>[13]</sup> They can act as bioisosteres of carboxylates or as transition-state analogs for enzymes that process phosphate-containing substrates.<sup>[13]</sup> This has led to the development of numerous phosphonate-containing drugs, particularly in the fields of antiviral and anticancer therapy.<sup>[11]</sup>  
<sup>[13]</sup>

## The Significance of the Difluoro Group

The incorporation of fluorine into drug candidates is a common strategy to enhance their pharmacological properties. The gem-difluoro group, in particular, can:

- Increase metabolic stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the drug's half-life.[1]
- Improve bioavailability and lipophilicity: Fluorine substitution can modulate the electronic properties and membrane permeability of a molecule.[1][11]
- Enhance binding affinity: The electronegativity of fluorine can lead to more favorable interactions with biological targets.[1]

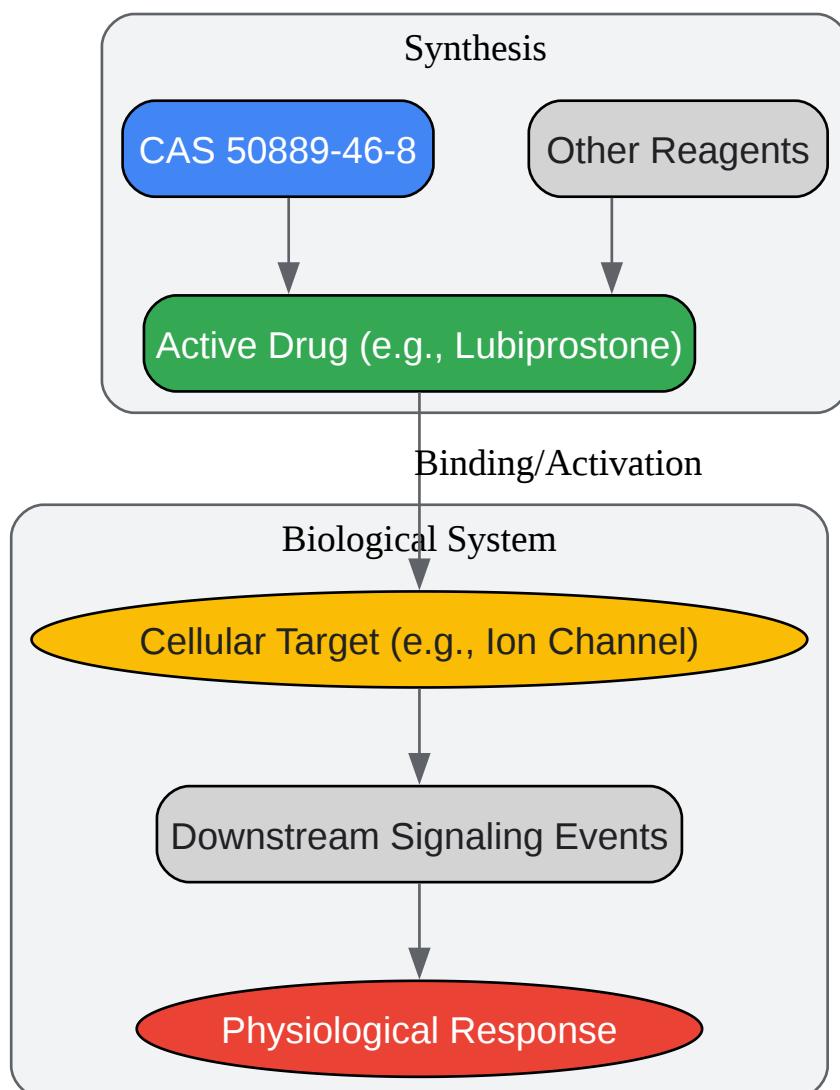
While specific studies on the antiviral or anticancer activities of **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** itself are not prominent in the literature, its chemical motifs are present in compounds explored for these therapeutic areas.[11] For instance, acyclic nucleoside phosphonates are a known class of antiviral agents.[14]

## Signaling Pathways: An Indirect Connection

As a synthetic intermediate, **Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate** is not expected to have direct, potent interactions with specific biological signaling pathways. Its significance lies in its role in the synthesis of pharmacologically active molecules. For example, its end-product, Lubiprostone, acts as a chloride channel activator, thereby influencing ion and fluid transport in the intestine.

The broader class of difluorinated phosphonate analogs has been developed to study kinase-dependent signal transduction pathways.[2] These stable mimics of phosphoserine can be incorporated into peptides to investigate the roles of phosphorylation in cellular signaling cascades, such as those involving the tumor suppressor protein p53.[2]

The diagram below illustrates the general principle of how a phosphonate-containing drug, synthesized using intermediates like CAS 50889-46-8, might interact with a biological pathway.



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- To cite this document: BenchChem. [In-Depth Technical Guide to CAS 50889-46-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120131#cas-50889-46-8-nomenclature-and-synonyms>]

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